molecular formula C6H3ClO2 B14159214 4-Chloro-o-benzoquinone CAS No. 31222-02-3

4-Chloro-o-benzoquinone

Cat. No.: B14159214
CAS No.: 31222-02-3
M. Wt: 142.54 g/mol
InChI Key: LOLOOGVNFWMAIO-UHFFFAOYSA-N
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Description

4-Chloro-o-benzoquinone, also known as 4-chloro-1,2-benzoquinone, is a quinone derivative with the molecular formula C6H3ClO2. It is a yellow crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its electrophilic properties and is often used as an oxidizing agent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-o-benzoquinone can be synthesized through the chlorination of o-benzoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the benzoquinone ring.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of phenol to form hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to yield the desired product. This method is efficient and allows for large-scale production of the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often serving as an oxidizing agent itself.

    Reduction: It can be reduced to 4-chloro-1,2-hydroquinone using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Chloro-o-benzoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in the preparation of various quinone derivatives.

    Biology: The compound is studied for its potential biological activities, including its role in redox cycling and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Chloro-o-benzoquinone exerts its effects involves its electrophilic nature. It can accept electrons from other molecules, leading to redox reactions. In biological systems, it can interact with cellular components such as DNA and proteins, causing oxidative stress and potentially leading to cell death. The compound’s ability to generate reactive oxygen species is a key aspect of its mechanism of action .

Comparison with Similar Compounds

    Chloranil (Tetrachloro-1,4-benzoquinone): Another chlorinated quinone with similar oxidizing properties.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in organic synthesis.

    1,4-Benzoquinone: The parent compound, which lacks the chlorine substituent but shares similar chemical properties.

Uniqueness: 4-Chloro-o-benzoquinone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its electrophilic nature and ability to participate in a variety of redox reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

31222-02-3

Molecular Formula

C6H3ClO2

Molecular Weight

142.54 g/mol

IUPAC Name

4-chlorocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H3ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

LOLOOGVNFWMAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1Cl

Origin of Product

United States

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